2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-2-5-13-10-14(7-6-12(13)4-1)15-11-19-9-3-8-17-16(19)18-15/h3,6-11H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFNAXISWDYFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CN4C=CC=NC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181935 | |
| Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887360-58-9 | |
| Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Imidazo[1,2-a]pyrimidine Core
A common route involves the cyclocondensation of 2-aminopyrimidine derivatives with appropriate electrophilic reagents. For example, the reaction of 2-aminopyrimidine with 1,1,3-trichloroacetone in ethanol under reflux conditions (10 hours) yields 2-(dichloromethyl)imidazo[1,2-a]pyrimidine intermediates. This intermediate can be further transformed into aldehyde or carboxylic acid derivatives through hydrolysis and oxidation steps, respectively.
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation | 2-aminopyrimidine + 1,1,3-trichloroacetone, EtOH, reflux 10 h | 2-(dichloromethyl)imidazo[1,2-a]pyrimidine | Not purified, crude used | Monitored by TLC |
| Hydrolysis | Compound 2 + CaCO3, H2O, reflux 1 h | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Not purified, crude used | Intermediate for oxidation |
| Oxidation | Compound 3 + Oxone, DMF, 5°C, 2 h | Imidazo[1,2-a]pyrimidine-2-carboxylic acid | 50% | Purified by extraction |
Functionalization and Final Product Formation
Subsequent steps may include:
- Esterification of carboxylic acid intermediates.
- Hydrogenation to saturate aromatic rings, e.g., converting imidazo[1,2-a]pyrimidine esters to tetrahydro derivatives using PtO2 under hydrogen pressure.
- Condensation with hydrazine hydrate to form carbohydrazide intermediates.
- Final condensation with aromatic aldehydes to yield hydrazone derivatives, which can be further modified.
Optimized Reaction Conditions and Solvent Effects
Research indicates that solvent choice critically affects yield and purity. For example, in related imidazo[1,2-a]pyrimidine syntheses:
| Solvent | Reaction Time | Yield (%) | Observations |
|---|---|---|---|
| Toluene | 12 h | 25–35 | Incomplete conversion, longer time |
| Dioxane | 12 h | 25–35 | Similar to toluene |
| DMF | 1 h | Complex mixtures | Side reactions, poor selectivity |
| Acetonitrile | 1 h | Complex mixtures | Side reactions, poor selectivity |
| Isopropyl alcohol | 1 h | Up to 89 | Best yield, clean reaction profile |
Isopropyl alcohol is preferred for rapid and high-yielding cyclization to the imidazo[1,2-a]pyrimidine core.
Representative Synthetic Scheme (Adapted from Literature)
- Cyclocondensation : 2-aminopyrimidine + 1,1,3-trichloroacetone → 2-(dichloromethyl)imidazo[1,2-a]pyrimidine
- Hydrolysis : Intermediate + CaCO3/H2O → imidazo[1,2-a]pyrimidine-2-carbaldehyde
- Oxidation : Aldehyde + Oxone → imidazo[1,2-a]pyrimidine-2-carboxylic acid
- Esterification & Hydrogenation : Carboxylic acid → ethyl ester → tetrahydro derivative
- Hydrazide Formation : Ester + hydrazine hydrate → carbohydrazide
- Condensation : Carbohydrazide + aromatic aldehydes → hydrazone derivatives
Analytical Characterization
The synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H NMR confirms the structure and substitution pattern.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- Infrared Spectroscopy (IR) : Identifies functional groups such as aldehydes, esters, and hydrazides.
For example, the ^1H NMR spectrum of a hydrazone derivative shows characteristic signals corresponding to the imidazo[1,2-a]pyrimidine protons and the aromatic substituents.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | 2-aminopyrimidine + 1,1,3-trichloroacetone, EtOH, reflux 10 h | 2-(dichloromethyl)imidazo[1,2-a]pyrimidine | Crude | TLC monitored |
| 2 | Hydrolysis | CaCO3, H2O, reflux 1 h | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Crude | Intermediate for oxidation |
| 3 | Oxidation | Oxone, DMF, 5°C, 2 h | Imidazo[1,2-a]pyrimidine-2-carboxylic acid | 50 | Purified by extraction |
| 4 | Esterification & Hydrogenation | PtO2, H2, 30 psi | Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate | Not specified | Saturation of ring system |
| 5 | Hydrazide formation | Hydrazine hydrate, EtOH, reflux | 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | Not specified | Key intermediate |
| 6 | Condensation | Aromatic aldehydes, EtOH, reflux | Hydrazone derivatives | 80–92 | Final products |
Research Findings and Notes
- The use of Oxone as an oxidizing agent provides a mild and efficient route to carboxylic acid derivatives from aldehydes.
- Hydrogenation under mild pressure with PtO2 effectively saturates the imidazo[1,2-a]pyrimidine ring system to the tetrahydro form, crucial for biological activity modulation.
- Solvent choice dramatically influences reaction efficiency and product purity, with isopropyl alcohol being optimal for cyclization steps.
- The synthetic route allows for structural diversification by varying the aldehyde used in the final condensation step, enabling the preparation of a library of derivatives for biological screening.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrimidine ring, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has been synthesized and evaluated for its efficacy against various cancer cell lines. Notably:
- In vitro Studies : The compound exhibited significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The structure-activity relationship (SAR) analysis indicated that modifications to the imidazo[1,2-a]pyrimidine core could enhance its anticancer potency .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.71 | Induction of apoptosis |
| DU145 | 6.14 | Cell cycle arrest |
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects. In animal models, derivatives of this compound were shown to provide protection against seizures induced by pentylenetetrazol (PTZ). The SAR study revealed that specific substitutions on the imidazo[1,2-a]pyrimidine scaffold significantly influenced anticonvulsant activity .
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness was evaluated using disc diffusion methods and minimum inhibitory concentration (MIC) assays, showing promising results against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their anticancer activities against multiple cell lines. The lead compound demonstrated an IC50 value of 5.71 µM against MCF-7 cells and was found to induce apoptosis through caspase activation pathways.
Case Study 2: Anticonvulsant Activity
In an experimental model using PTZ-induced seizures in rodents, derivatives of the compound showed a significant reduction in seizure duration and frequency compared to control groups. The most active derivative had an ED50 of 18.4 mg/kg with a protective index indicating high efficacy.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from inhibiting key enzymes involved in bacterial cell wall synthesis or protein production .
Comparison with Similar Compounds
Key Observations :
- Synthetic routes for analogues frequently employ cyclocondensation (e.g., 1,1,3-trichloroacetone with 2-aminopyrimidine) or multi-component reactions , but the tetrahydronaphthalene moiety may necessitate additional coupling steps.
Key Observations :
- The tetrahydronaphthalene group in the target compound may align with neuroprotective applications, as seen in related tetrahydroimidazo[1,2-a]pyrimidines .
- Hydrazone derivatives exhibit broad-spectrum antibacterial activity, while dicationic analogues show antiprotozoal specificity, highlighting the impact of substituents on target selectivity .
Physicochemical and Spectroscopic Comparisons
Table 3: Physicochemical Properties of Selected Analogues
Key Observations :
- The target compound’s higher molecular weight and lipophilicity (predicted LogP ~3.5) suggest improved blood-brain barrier penetration compared to smaller derivatives (e.g., hydrochloride salt, LogP 1.2) .
- NMR spectra for analogues consistently show distinct imidazo ring protons (δ 6.3–8.5 ppm) and substituent-specific signals (e.g., CF3 in 8d) .
Biological Activity
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative analysis with related compounds.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H15N3 |
| InChI Key | LTFNAXISWDYFGD-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial cell wall synthesis and protein production, contributing to its antimicrobial properties.
- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains by disrupting their metabolic processes.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation in vitro. The specific pathways affected include the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and growth .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
- Cytotoxicity in Cancer Cells : In a recent study involving various cancer cell lines (e.g., HCT-116), the compound displayed cytotoxic effects with an IC50 value in the low micromolar range. This suggests potential as a lead compound in anticancer drug development .
Comparative Analysis
When compared to similar compounds such as 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide and (Naphthalen-1-yl){2-[ (5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]phenyl}methanone, this compound shows unique structural features that contribute to its distinct biological activities.
| Compound Name | Biological Activity |
|---|---|
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | Known for antimicrobial activity |
| (Naphthalen-1-yl){2-[ (5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]phenyl}methanone | Exhibits unique structural features |
| This compound | Exhibits both antimicrobial and anticancer properties |
Q & A
Q. Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) to enhance regioselectivity .
How can structural ambiguities in imidazo[1,2-a]pyrimidine derivatives be resolved using spectroscopic and computational methods?
Advanced Research Focus:
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish between regioisomers. For example, the C-2 proton in imidazo[1,2-a]pyrimidine exhibits distinct downfield shifts (~δ 8.5–9.0 ppm) due to ring current effects .
- HRMS : Confirm molecular formula with <5 ppm mass accuracy. For example, [M+H]+ for C₁₆H₁₆N₄ requires m/z 265.1453 .
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate tautomeric forms .
What contradictory findings exist regarding the biological activities of imidazo[1,2-a]pyrimidines, and how can they be addressed experimentally?
Q. Data Contradiction Analysis :
- Anticonvulsant vs. Anxiolytic Activity : Some derivatives show anticonvulsant properties in rodent models (e.g., ED₅₀ = 25 mg/kg) but lack anxiolytic effects in elevated plus-maze tests .
- Resolution Strategies :
How can structure-activity relationships (SAR) guide the design of imidazo[1,2-a]pyrimidines with enhanced CNS permeability?
Q. Advanced Methodological Approach :
- Key Modifications :
- In Silico Tools : Use Molinspiration or SwissADME to predict BBB scores and P-glycoprotein efflux .
What are the challenges in scaling up imidazo[1,2-a]pyrimidine synthesis, and how can they be mitigated?
Q. Process Chemistry Considerations :
- Purification Issues : Column chromatography is inefficient for gram-scale synthesis. Switch to recrystallization (e.g., ethanol/water mixtures) .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 ratio of 2-aminoimidazole to tetrahydronaphthalene ketone) to minimize dimerization .
How do substituents at the C-2 and C-7 positions influence the compound’s pharmacokinetic profile?
Q. Advanced SAR Insights :
- C-2 Substituents : Oxadiazole or thiadiazole groups enhance metabolic stability (t₁/₂ > 4 h in liver microsomes) but may reduce solubility .
- C-7 Modifications : Methyl or methoxy groups improve oral bioavailability (F% > 50% in rats) by reducing first-pass metabolism .
What in vivo models are most suitable for evaluating the antihypertensive effects of this compound?
Q. Experimental Design :
- Animal Models : Spontaneously hypertensive rats (SHR) or angiotensin II-induced hypertension models.
- Endpoints : Measure systolic blood pressure (tail-cuff method) and plasma renin activity .
- Dosing : Administer orally (10–30 mg/kg) for 14 days with pharmacokinetic sampling at t = 0, 2, 6, 24 h .
How can conflicting cytotoxicity data between in vitro and in vivo studies be reconciled?
Q. Data Reconciliation Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
